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Hexyl acetate - d2

Cat. No.: B1147870
CAS No.: 1335401-47-2
M. Wt: 146.23
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical Science

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. symeres.comcreative-proteomics.com This method allows researchers to trace the journey of molecules through complex chemical reactions and biological systems without altering their fundamental chemical reactivity. studysmarter.co.uk The use of stable isotopes has become indispensable in a wide array of scientific fields. symeres.com

In analytical chemistry, deuterated compounds are particularly crucial for enhancing the clarity and accuracy of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.com By replacing hydrogen with deuterium, the characteristic signals of the non-deuterated parts of a molecule can be observed without interference from the solvent or other protons. wikipedia.org This leads to cleaner spectra and more precise structural elucidation. cymitquimica.com

Furthermore, the introduction of deuterium can create a "kinetic isotope effect," where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. symeres.com This effect is a powerful tool for studying reaction mechanisms, allowing scientists to determine which bonds are broken or formed during the rate-determining step of a reaction. tandfonline.comsymeres.com

Overview of Hexyl Acetate (B1210297) Isotopic Variants: Focusing on Deuterated Forms

Hexyl acetate (C₈H₁₆O₂) is an ester known for its characteristic fruity odor, naturally occurring in fruits like apples and plums. atamanchemicals.comnih.govwikipedia.org It belongs to the carboxylic acid ester class of organic compounds. ymdb.ca In the realm of isotopic labeling, several variants of hexyl acetate can be synthesized, with deuterated forms being of significant interest to researchers.

One such variant is hexyl-d3 acetate, where the three hydrogen atoms on the acetyl methyl group are replaced with deuterium. nist.govnist.gov Other deuterated forms can also be synthesized, with deuterium atoms strategically placed on the hexyl chain. The specific placement of deuterium allows for targeted investigations into the molecule's behavior.

The synthesis of deuterated esters like hexyl acetate can be achieved through various methods, including the esterification of a deuterated alcohol with acetic acid or by using deuterated reagents in the synthesis process. simsonpharma.comscentree.coprepchem.comresearchgate.net For instance, deuterated n-hexanol could be reacted with acetic acid to produce hexyl acetate with a deuterated hexyl group. researchgate.net

Research Trajectories and Paradigms for Hexyl Acetate-d2 Studies

Research involving Hexyl acetate-d2 primarily leverages its properties as an internal standard in quantitative analysis and as a tracer in metabolic and environmental studies. The presence of deuterium atoms provides a distinct mass signature that can be easily detected by mass spectrometry, allowing for precise quantification of its non-deuterated counterpart.

In metabolomics, Hexyl acetate-d2 can be used to study the breakdown and transformation of esters in biological systems. nih.gov By introducing a known amount of the deuterated compound, researchers can track its metabolic fate and accurately measure the concentration of endogenous hexyl acetate. This approach helps in understanding metabolic pathways and the role of esters in various biological processes. nih.gov

Environmental science also benefits from the use of deuterated standards like Hexyl acetate-d2. It can be employed to trace the environmental fate of hexyl acetate, a compound used in various consumer products and industrial applications. atamanchemicals.com By analyzing environmental samples for the presence of the deuterated and non-deuterated forms, scientists can study its degradation, transport, and potential impact on ecosystems.

Interactive Data Tables

Below are tables detailing the properties of Hexyl Acetate and its deuterated variant, Hexyl-d3 Acetate.

Table 1: Physicochemical Properties of Hexyl Acetate

PropertyValueReference
Molecular FormulaC₈H₁₆O₂ wikipedia.orgnist.gov
Molar Mass144.21 g/mol wikipedia.orgnist.gov
AppearanceColorless liquid atamanchemicals.comwikipedia.org
OdorMild, sweet, fruity atamanchemicals.comontosight.ai
Melting Point-80 °C wikipedia.orgymdb.ca
Boiling Point155–156 °C atamanchemicals.comwikipedia.org
Solubility in Water0.4 g/L (20 °C) atamanchemicals.comwikipedia.org
CAS Number142-92-7 ymdb.canist.gov

Table 2: Properties of Hexyl-d3 Acetate

PropertyValueReference
Molecular FormulaC₈H₁₃D₃O₂ nist.gov
Molecular Weight147.23 g/mol nist.gov
IUPAC Standard InChIKeyAOGQPLXWSUTHQB-FIBGUPNXSA-N nist.gov

Table 3: Spectroscopic Data for Hexyl Acetate

Spectroscopy TypeSolventKey Shifts [ppm]Reference
¹H NMRCDCl₃0.89, 1.29-1.35, 1.56-1.62, 2.04, 4.06 nih.gov
¹³C NMRCDCl₃14.03, 20.94, 22.65, 25.75, 28.76, 31.60, 64.67, 171.03 nih.gov

Properties

CAS No.

1335401-47-2

Molecular Formula

C8H14D2O2

Molecular Weight

146.23

Purity

95% min.

Synonyms

Hexyl acetate - d2

Origin of Product

United States

Synthetic Methodologies for Deuterated Hexyl Acetate

Direct Synthesis Approaches and Isotopic Precursors

Direct methods for deuteration often rely on the use of simple, commercially available isotopic precursors like deuterium (B1214612) gas (D₂) and deuterium oxide (D₂O). These approaches can offer straightforward pathways to deuterated molecules, although they may sometimes lack high regioselectivity without the influence of catalysts or specific directing groups.

Deuterium gas (D₂) is a fundamental reagent for introducing deuterium into organic molecules, typically through addition reactions to unsaturated bonds or via hydrogen-deuterium (H-D) exchange reactions. While D₂ is an economical and readily available deuterium source, its application often requires activation by a catalyst. nih.gov Radical reductive deuteration protocols are considered promising due to their mild reaction conditions and the use of inexpensive deuterium sources. nju.edu.cn

For the synthesis of a deuterated hexyl acetate (B1210297), a potential pathway involves the catalytic deuteration of a suitable unsaturated precursor, such as hexenyl acetate or hexynyl acetate. The choice of catalyst is crucial for achieving high deuterium incorporation and selectivity.

Table 1: Potential Deuterium Gas-Mediated Synthesis of Deuterated Hexyl Acetate Precursors This table is illustrative and based on general principles of catalytic deuteration.

Unsaturated PrecursorCatalystProductPotential Deuteration Sites
cis/trans-2-Hexenyl acetatePd/CHexyl acetate-d₂C2, C3
1-Hexynyl acetateLindlar's catalystcis-Hexenyl acetate-d₂C1, C2
Hexyl-2-enoateRhodium complexHexyl acetate-d₂C2, C3

Deuterium oxide (D₂O), or heavy water, is another widely used, benign, and economical deuterium source. nih.govresearchgate.net It is particularly effective for H-D exchange reactions at acidic C-H positions. The exchange is often facilitated by a base or an acid catalyst. In the context of hexyl acetate, the α-protons on the acetyl group and potentially the α-protons on the hexyloxy group are the most likely candidates for deuteration via this method, depending on the reaction conditions.

Recent research has demonstrated efficient methods for the α-deuteration of esters using D₂O as the deuterium source under mild conditions. nih.gov For instance, the use of 2-hydroxynicotinaldehyde (B1277654) as a catalyst has been shown to facilitate the hydrogen isotope exchange of α-amino esters in D₂O. nih.gov This process involves the formation of a Schiff base intermediate which enhances the acidity of the α-C-H bond. nih.gov While this specific catalyst is tailored for amino esters, the underlying principle of activating the α-position could be adapted for simple esters like hexyl acetate.

Another approach involves reductive deuteration using D₂O. For example, aromatic esters can be reductively deuterated to α,α-dideuterio benzyl (B1604629) alcohols using SmI₂ and D₂O. researchgate.net Similarly, acyl chlorides can be converted to α,α-dideuterio alcohols. mdpi.com These methods could be conceptually applied to precursors of hexyl acetate.

Deuterium Gas-Mediated Transformations

Catalysis-Driven Deuteration Strategies

Catalysis plays a pivotal role in achieving high efficiency and selectivity in deuteration reactions. Both transition metal catalysts and organocatalysts have been developed for the specific incorporation of deuterium into organic molecules.

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert C-H bonds, including their deuteration. Iridium complexes, in particular, have shown significant promise. For example, iridium N-heterocyclic carbene/phosphine catalysts have been successfully employed for the ortho-directed deuterium labeling of aromatic esters using deuterium gas. mdpi.com While this is specific to aromatic systems, it highlights the potential of directing group strategies to achieve regioselective deuteration. For hexyl acetate, a suitable directing group could potentially be installed to direct a metal catalyst to a specific C-H bond on the hexyl chain for deuteration.

Palladium-catalyzed C-H functionalization reactions are also extensively studied. nih.gov These reactions can proceed through various catalytic cycles, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) pathways, and have been used for the arylation of C(sp³)–H bonds. nih.gov The adaptation of such systems for deuteration could provide a route to selectively deuterated hexyl acetate.

Both homogeneous and heterogeneous catalysts are employed in the synthesis of deuterated esters. Homogeneous catalysts, such as the aforementioned iridium and palladium complexes, offer high activity and selectivity under mild conditions. mdpi.comnih.gov

Heterogeneous catalysts, while sometimes requiring harsher conditions, offer advantages in terms of catalyst recovery and reuse. For example, a practical method for the catalytic deuteration of amides and esters under mild conditions has been developed, demonstrating broad substrate scope. digitellinc.com Such protocols could potentially be applied to the deuteration of hexyl acetate.

Table 2: Comparison of Catalytic Strategies for Ester Deuteration

Catalytic StrategyCatalyst TypeDeuterium SourceKey FeaturesReference
C-H ActivationHomogeneous (Iridium)D₂High regioselectivity with directing groups mdpi.com
H-D ExchangeHomogeneous (Organocatalyst)D₂OMild conditions, good functional group tolerance nih.gov
Reductive DeuterationHomogeneous (SmI₂)D₂OHigh deuterium incorporation for specific substrates researchgate.net
General Ester DeuterationHeterogeneousD₂ or D₂OPotential for catalyst recycling digitellinc.com

Transition Metal-Catalyzed C-H Activation and Isotopic Exchange

Biocatalytic and Enzymatic Routes to Deuterated Esters

Biocatalysis offers a green and highly selective alternative for the synthesis of deuterated compounds. Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity. nih.gov

Research has shown that pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes can catalyze the α-deuteration of amino acids and their methyl esters using D₂O as the deuterium source. nih.govacs.org An α-oxo-amine synthase, SxtA AONS, has been demonstrated to produce a range of α-²H amino acids and esters with high site- and stereoselectivity. nih.govacs.org This method is particularly effective for a broad range of methyl ester substrates. nih.govacs.org While hexyl acetate is not an amino ester, the ability of enzymes to be engineered or the discovery of novel enzymes with broader substrate specificity could open up biocatalytic routes for its deuteration.

Furthermore, studies on the biosynthesis of esters in fruits like apples have utilized deuterium-labeled precursors to trace metabolic pathways. nih.govnih.gov For instance, the addition of deuterated hexanol to apple tissue resulted in the production of deuterated hexyl acetate, indicating the activity of enzymes capable of processing deuterated substrates. psu.edu This suggests that whole-cell or isolated enzyme systems could be harnessed for the synthesis of deuterated esters like hexyl acetate, provided a suitable deuterated precursor is supplied.

Enzymatic Esterification with Deuterated Precursors

Enzymatic catalysis, particularly using lipases, presents a highly selective and efficient method for synthesizing esters under mild conditions. researchgate.net The synthesis of deuterated hexyl acetate via this route involves the esterification of a deuterated precursor, typically deuterated hexanol, with acetic acid. Lipases, such as those from Candida antarctica (CALB) and Rhizomucor miehei, are often employed due to their broad substrate specificity and stability in organic solvents. researchgate.netacs.org

The mechanism of lipase-catalyzed esterification is a multi-step process known as the Ping-Pong Bi-Bi mechanism. researchgate.net This involves the formation of two tetrahedral intermediates. researchgate.net The reaction is reversible, and to drive the equilibrium towards the ester product, water, a byproduct of the reaction, must be continuously removed from the reaction medium.

Studies on similar enzymatic esterifications have demonstrated the feasibility of incorporating deuterium. For instance, the synthesis of other deuterated esters has been successfully achieved using immobilized lipases, which facilitates catalyst recovery and reuse. acs.orgnih.gov In one study, immobilized Candida cylindracea lipase (B570770) was used for the synthesis of various esters in nearly anhydrous hexane, showing high stability over repeated uses. nih.gov The use of deuterated alcohols in such systems allows for the specific placement of deuterium atoms in the alcohol moiety of the resulting ester. For example, the enzymatic synthesis of chain-deuterated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) was achieved using a deuterated fatty acid and an immobilized lipase, highlighting the enzyme's ability to handle isotopically labeled substrates. acs.orgacs.org

Table 1: Key Parameters in Enzymatic Esterification for Deuterated Ester Synthesis

ParameterTypical Value/ConditionRationale
Enzyme Immobilized Lipase (e.g., CALB)High stability, reusability, and activity in organic solvents. researchgate.netnih.gov
Deuterated Precursor Deuterated Hexanol (Hexanol-d13)To introduce deuterium into the hexyl group of the acetate.
Acyl Donor Acetic Acid or Acetic AnhydrideReactant for ester formation. researchgate.net
Solvent Hexane or Solvent-free systemAnhydrous conditions to favor esterification. nih.gov
Temperature 25-40 °COptimal range for lipase activity. nih.gov
Water Removal Molecular sieves or vacuumTo shift the reaction equilibrium towards product formation.

Microbial Transformation Pathways for Deuterium Incorporation

Microbial systems offer a versatile platform for the production of deuterated compounds. rsc.orgresearchgate.net By cultivating microorganisms in a medium containing heavy water (D₂O) and/or deuterated carbon sources, deuterium can be incorporated into various cellular components, including fatty acids and their derivatives. pnas.orgcopernicus.org These deuterated building blocks can then be utilized in the synthesis of more complex molecules like hexyl acetate-d2.

The primary mechanism for deuterium incorporation from D₂O into lipids occurs during the reductive steps of fatty acid biosynthesis. pnas.org Hydrogen atoms from water are transferred to NAD(P)H, which then serves as a reductant in the fatty acid synthesis pathway, leading to the formation of deuterated fatty acids. pnas.org This method has been used to label the lipids of various microorganisms, including bacteria and fungi. copernicus.orgnih.gov

Specific microbial strains can be selected or engineered for enhanced production of desired deuterated compounds. vanderbilt.eduwikipedia.org For example, Pseudomonas aeruginosa has been adapted to grow in high concentrations of D₂O to produce deuterated rhamnolipids. nih.govresearchgate.net By carefully selecting the deuterated substrates, the location of the deuterium label can be controlled. nih.govresearchgate.net For instance, using deuterated glycerol (B35011) in a D₂O-based medium can lead to high levels of deuteration in the final product. nih.govresearchgate.net

Metabolic engineering techniques can further optimize these pathways by overexpressing genes for rate-limiting enzymes or blocking competing metabolic routes. wikipedia.org Isotope labeling experiments, often using ¹³C in conjunction with deuterium, are crucial for mapping and quantifying metabolic fluxes to guide these engineering efforts. nih.govmdpi.com

Table 2: Microbial Systems for Deuterated Compound Synthesis

MicroorganismDeuterated Substrate(s)Target Deuterated Product(s)Key Findings
Pseudomonas aeruginosaD₂O, d-glycerol, d-tetradecaneRhamnolipidsAchieved up to 90% deuteration; labeling pattern manipulated by substrate choice. nih.govresearchgate.net
Candida bombicola / Candida apicolaD₂O, d-isostearic acidSophorolipidsD₂O deuterated the sugar moiety, while d-isostearic acid deuterated the lipid chain. nih.govresearchgate.net
Saccharomyces cerevisiaeD₂O, methanol-d4Chiral building blocksHigh degree of isotopic labeling (>95%) achieved through reductive deuteration. rsc.orgrsc.org
Various soil microbes²H₂OFatty acids (PLFA, NLFA)Demonstrated in-situ microbial growth rate measurements via deuterium incorporation. copernicus.org

Process Intensification Methodologies in Deuterated Synthesis: Reactive Distillation

Reactive distillation (RD) is a prime example of process intensification, combining chemical reaction and separation in a single unit. bionity.comresearchgate.net This integration offers significant advantages for equilibrium-limited reactions like esterification, including increased conversion, improved selectivity, reduced energy consumption, and lower capital costs. bionity.commdpi.comscispace.com

In the context of synthesizing deuterated hexyl acetate, reactive distillation would involve feeding acetic acid and a deuterated hexanol into a distillation column containing a solid acid catalyst. google.comgoogle.com As the esterification reaction proceeds in the reactive zone of the column, the products and unreacted materials are continuously separated based on their boiling points. Typically, for esterifications, the water produced is removed from the top of the column, often as an azeotrope with one of the reactants, while the heavier ester product is collected from the bottom. bionity.comosti.gov This continuous removal of a byproduct drives the reaction equilibrium towards completion, allowing for high conversion rates. google.com

The feasibility and design of an RD process are heavily dependent on the vapor-liquid equilibrium of the components and the reaction kinetics. For esterification reactions, structured packings containing an acidic ion-exchange resin are often used as the catalyst. google.com While specific studies on the reactive distillation of deuterated hexyl acetate are not prevalent, the principles have been extensively demonstrated for similar non-deuterated esters like methyl acetate, ethyl acetate, and various fatty acid esters. researchgate.netmdpi.comresearchgate.net The design of such a process would require careful consideration of the thermodynamic properties of the deuterated species, which may differ slightly from their non-deuterated counterparts.

Table 3: Advantages of Reactive Distillation for Ester Synthesis

AdvantageDescriptionReference(s)
Increased Conversion Overcomes equilibrium limitations by continuously removing products. bionity.comgoogle.com
Energy Savings The exothermic heat of reaction can be used for vaporization, reducing external energy input. bionity.comresearchgate.net
Reduced Capital Cost Combines reactor and separator into a single unit, decreasing equipment footprint. mdpi.comgoogle.com
Improved Selectivity Rapid removal of products from the reaction zone can minimize the formation of byproducts. researchgate.netgoogle.com
Process Simplification Can replace multiple conventional unit operations with a single integrated process. osti.gov

Advanced Analytical Characterization and Methodological Development for Hexyl Acetate D2

Mass Spectrometry (MS) in Deuterated Compound Analysis

Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds, offering unparalleled sensitivity and specificity. Its application to Hexyl acetate-d2 allows for detailed investigation into its isotopic purity, fragmentation behavior, and quantification in complex matrices.

High-resolution mass spectrometry (HRMS) is indispensable for determining the isotopic purity of deuterated compounds. nih.gov Unlike nominal mass instruments, HRMS can resolve ions with very small mass differences, enabling the distinction between a deuterated molecule and its unlabeled counterpart, as well as other isotopologues. nih.govcaltech.edu For Hexyl acetate-d2, HRMS can accurately measure the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of deuterium (B1214612) incorporation and the quantification of its isotopic enrichment.

The isotopic purity is a critical parameter for deuterated standards, and HRMS provides the means to assess it with high accuracy. nih.gov By analyzing the relative abundances of the H/D isotopologue ions (D0-Dn), the isotopic purity can be calculated. nih.gov This is crucial for applications where Hexyl acetate-d2 is used as an internal standard, as the accuracy of the quantification relies on the precise knowledge of its isotopic composition. acs.org

Table 1: Theoretical and Observed Masses for Hexyl acetate (B1210297) Isotopologues

IsotopologueMolecular FormulaTheoretical m/zObserved m/z (HRMS)
Hexyl acetateC8H16O2144.11503Varies with instrument
Hexyl acetate-d2C8H14D2O2146.12759Varies with instrument

Note: The observed m/z in a real experiment would be subject to the specific calibration and resolution of the mass spectrometer used.

Deuterium labeling is a powerful tool for elucidating the fragmentation mechanisms of organic molecules in a mass spectrometer. psu.edunih.gov When Hexyl acetate-d2 is subjected to ionization and subsequent fragmentation (e.g., through collision-induced dissociation, CID), the masses of the resulting fragment ions will be shifted depending on whether they retain the deuterium labels.

By comparing the mass spectra of labeled and unlabeled Hexyl acetate, researchers can deduce the origin of specific fragment ions. For instance, if a fragment ion shows a mass shift of +2 Da, it indicates that the deuterium atoms are retained in that fragment. Conversely, if a fragment ion has the same mass as in the unlabeled compound, the deuterium atoms have been lost in the neutral fragment. This information is invaluable for constructing a detailed map of the molecule's fragmentation pathways, which is essential for structural confirmation and for developing selective reaction monitoring (SRM) methods in quantitative studies. nih.gov

Stable Isotope Dilution Analysis (SIDA) is a gold-standard quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard. nih.govresearchgate.net Hexyl acetate-d2 is an ideal internal standard for the quantification of Hexyl acetate in various samples, such as food and biological fluids. acs.org

The core principle of SIDA lies in adding a known amount of the labeled standard (Hexyl acetate-d2) to the sample before any extraction or cleanup steps. nih.gov Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, correcting for any analyte loss. shoko-sc.co.jp The ratio of the analyte to the internal standard is measured by mass spectrometry, and from this ratio, the concentration of the native analyte in the original sample can be accurately determined. nih.gov

Validation of a SIDA method involves several key parameters to ensure its reliability and accuracy. nih.gov

Table 2: Key Parameters for SIDA Method Validation

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in matrix versus a neat solution.
Recovery The efficiency of the extraction procedure.Consistent and reproducible, but does not need to be 100% due to the use of an internal standard.

LLOQ: Lower Limit of Quantification

Fragmentation Pathway Elucidation Using Deuterium Labeling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and environment of atoms within a molecule. escholarship.org For deuterated compounds like Hexyl acetate-d2, various NMR techniques are employed to confirm the position of deuterium incorporation and to assess isotopic purity.

Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei within a molecule. nih.gov For Hexyl acetate-d2, a ²H NMR spectrum would show signals corresponding to the deuterium atoms. The chemical shift of these signals provides information about the electronic environment of the deuterium atoms, confirming their position within the hexyl chain or the acetate group. acs.org

Furthermore, the quadrupolar nature of the deuterium nucleus makes its relaxation sensitive to molecular motion. This property can be exploited to study the conformational dynamics of the molecule. Changes in the linewidth and relaxation times in the ²H NMR spectrum can provide insights into the flexibility and local environment of the deuterated positions.

A comprehensive assessment of the isotopic fidelity of Hexyl acetate-d2 is often achieved by combining data from multiple NMR experiments, including ¹H, ¹³C, and ²H NMR. nih.govnih.gov

¹H NMR: In the proton NMR spectrum of Hexyl acetate-d2, the signal corresponding to the proton at the deuterated position will be absent or significantly reduced in intensity. chemicalbook.comchegg.com The coupling patterns of adjacent protons will also be altered, providing clear evidence of deuterium substitution.

¹³C NMR: The carbon NMR spectrum will also reflect the presence of deuterium. The carbon atom bonded to deuterium will exhibit a characteristic triplet in the proton-coupled ¹³C NMR spectrum due to C-D coupling. In the proton-decoupled spectrum, this carbon signal will be significantly attenuated due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from the attached deuterium and longer relaxation times.

²H NMR: As discussed previously, ²H NMR directly detects the deuterium signal, confirming its presence and providing information about its chemical environment.

By integrating the data from these multi-nuclear NMR approaches, a complete picture of the isotopic labeling pattern and purity of Hexyl acetate-d2 can be established, ensuring its suitability for its intended application. nih.gov

Deuterium NMR (2H NMR) in Structural Assignments and Conformational Analysis

Chromatographic Separation Methodologies for Deuterated Hexyl Acetate

The accurate quantitative and qualitative analysis of deuterated compounds such as Hexyl acetate-d2 relies on high-resolution separation techniques. Chromatographic methods, particularly gas and liquid chromatography, are fundamental in distinguishing isotopic variants from their non-deuterated counterparts and from other components in a sample matrix. The development and optimization of these methods are critical for leveraging the unique properties of isotopically labeled standards in analytical chemistry.

Gas Chromatography (GC) Method Development and Optimization for Isotopic Variants

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like hexyl acetate and its deuterated analogues. The development of a robust GC method for separating isotopic variants involves careful optimization of several parameters, including the choice of capillary column, oven temperature program, and carrier gas flow rate.

The separation of deuterated compounds from their protium-containing counterparts is influenced by the chromatographic H/D isotope effect (hdIEC). Typically, deuterated compounds elute slightly earlier than their non-deuterated analogs from most common GC stationary phases. nih.gov This phenomenon is attributed to the fact that deuterium atoms are larger than protium (B1232500) atoms, which can weaken the van der Waals interactions between the analyte and the stationary phase. nih.gov The magnitude of this effect depends on the number and position of deuterium atoms in the molecule, as well as the polarity of the stationary phase. sci-hub.seresearchgate.net For instance, deuterium substitution on aliphatic groups tends to have a more pronounced inverse isotope effect on retention compared to substitution on aromatic rings. sci-hub.se

In a practical application, a GC-MS method was developed for the quantification of volatile compounds in wine, where d3-n-hexyl acetate was used as a deuterium-labeled internal standard. nih.gov The separation was achieved on an HP-INNOWax capillary column (60 m, 0.250 mm ID, 0.25 µm film thickness) with helium as the carrier gas. nih.gov The oven temperature program was meticulously controlled to ensure the separation of a wide range of volatile compounds, including the internal standard. nih.gov

Table 1: Exemplary GC Method Parameters for Analysis Involving Deuterated Hexyl Acetate

ParameterValue
Column HP-INNOWax (60 m x 0.250 mm, 0.25 µm)
Carrier Gas Helium (1.2 mL/min)
Injector Temperature 250 °C
Injection Mode Splitless
Oven Program Initial 50°C (hold 5 min), ramp 1°C/min to 60°C, ramp 10°C/min to 250°C (hold 25 min)
Detector Mass Spectrometer
Internal Standard d3-n-hexyl acetate

This table is based on data from a study on volatile compounds in wine. nih.gov

Optimization of such methods often involves using a design of experiments (DoE) approach to systematically evaluate the effects of different parameters on the separation and sensitivity. chromatographyonline.com For isotopic analysis, achieving baseline separation is not always necessary if using mass spectrometry detection, as the mass difference between the isotopologues allows for their distinct detection. chromatographyonline.com

Liquid Chromatography (LC) Techniques and the Chromatographic Deuterium Effect (CDE)

While GC is well-suited for volatile compounds, liquid chromatography (LC) offers a powerful alternative, particularly for less volatile or thermally labile substances. The application of LC to the analysis of deuterated short-chain esters like hexyl acetate-d2 is less common but is guided by principles observed for similar compounds. The Chromatographic Deuterium Effect (CDE) is also observed in LC, although its behavior can be more complex and dependent on the specific mobile and stationary phases used.

For short-chain fatty acids and their esters, which are structurally related to hexyl acetate, LC-MS/MS methods have been developed that often employ derivatization to enhance ionization efficiency and chromatographic retention. lipidmaps.orgmdpi.comshimadzu.com.sg For instance, derivatization with 3-nitrophenylhydrazine (B1228671) (3-NPH) has been successfully used for the analysis of short-chain fatty acids by LC-MS/MS, allowing for their separation and quantification at low levels. lipidmaps.orgshimadzu.com.sg Deuterated internal standards are crucial in these methods for accurate quantification. lipidmaps.orgmdpi.com

The development of a direct LC-MS/MS technique without derivatization for the analysis of short-chain fatty acids has also been reported, highlighting the advantage of using isotopically labeled internal standards to ensure accuracy and reproducibility. nih.gov Although this study did not include hexyl acetate, the principles are transferable.

Table 2: General LC-MS/MS Parameters for Analysis of Deuterated Short-Chain Fatty Acid Derivatives

ParameterDescription
Column C18 reversed-phase (e.g., Gemini NX-C18)
Mobile Phase A mixture of aqueous acid (e.g., 0.1-0.2% formic acid) and an organic solvent (e.g., acetonitrile)
Elution Mode Isocratic or gradient
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode
Internal Standards Deuterated analogues of the target analytes (e.g., [D5]-propionic acid, [D7]-butyric acid)

This table is compiled from general methodologies for short-chain fatty acid analysis by LC-MS/MS. lipidmaps.orgmdpi.com

The choice of stationary phase and mobile phase composition in LC is critical for optimizing the separation of isotopic compounds. Reversed-phase chromatography with C18 columns is common, but other stationary phases could offer different selectivities for deuterated molecules.

Advancements in Hyphenated Analytical Systems (GC-MS, LC-MS/MS)

The coupling of chromatographic separation with mass spectrometric detection, known as a hyphenated technique, is the cornerstone of modern analytical chemistry for both qualitative and quantitative analysis. researchgate.net Systems like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide the high selectivity and sensitivity required for the analysis of deuterated compounds like Hexyl acetate-d2.

GC-MS combines the separation power of GC with the definitive identification capabilities of MS. nih.govmdpi.com For isotopic analysis, the mass spectrometer can easily distinguish between Hexyl acetate and Hexyl acetate-d2 based on their different molecular weights. This allows for the use of the deuterated compound as an ideal internal standard in isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. tandfonline.com In a GC-MS analysis, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and their deuterated standards.

LC-MS/MS has become an indispensable tool for the analysis of a wide range of compounds in complex matrices. lipidmaps.org The use of tandem mass spectrometry (MS/MS) significantly reduces chemical noise and improves specificity. lipidmaps.org In a typical LC-MS/MS experiment for quantitative analysis, the system is operated in the Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com Specific precursor-to-product ion transitions are monitored for the analyte and its deuterated internal standard. This approach provides excellent sensitivity and accuracy. The development of LC-MS/MS methods for short and medium-chain fatty acids, often using derivatization and deuterated internal standards, demonstrates the power of this technique for compounds structurally similar to hexyl acetate. mdpi.comnih.gov

Table 3: Comparison of Hyphenated Systems for Deuterated Compound Analysis

FeatureGC-MSLC-MS/MS
Analyte Volatility RequiredNot required
Separation Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phasePartitioning between a liquid mobile phase and a solid stationary phase
Ionization Typically Electron Ionization (EI)Typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Time-of-Flight (TOF), Ion TrapTriple Quadrupole (QqQ), Quadrupole-Time-of-Flight (QTOF), Orbitrap
Primary Application for Hexyl Acetate Analysis of volatile samples, flavor and fragrance analysis. tandfonline.comchromatographyonline.comAnalysis of less volatile samples or when derivatization is employed to improve sensitivity. lipidmaps.orgmdpi.com
Key Advantage High resolution for volatile compounds, extensive spectral libraries for identification.High sensitivity and selectivity for a broad range of compounds, suitable for complex matrices.

Recent advancements in hyphenated systems, such as comprehensive two-dimensional gas chromatography (GC×GC) and two-dimensional liquid chromatography (LC×LC), offer even greater peak capacity and resolving power for the analysis of highly complex samples. researchgate.netresearchgate.netresearchgate.net These advanced techniques, when coupled with high-resolution mass spectrometry (HRMS), provide unparalleled capabilities for the detailed characterization of isotopic compounds.

Mechanistic Investigations and Isotope Effects in Hexyl Acetate D2 Reactivity

Kinetic Isotope Effects (KIE) in Chemical Reactions Involving Hexyl Acetate (B1210297) - d2

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org Formally, it is the ratio of the rate constant for the reaction with the light isotopologue (kL) to that of the heavy isotopologue (kH). For deuterium (B1214612) labeling, this is expressed as kH/kD. libretexts.org The primary cause of KIEs is the difference in zero-point vibrational energies between bonds to lighter and heavier isotopes; a bond to a heavier isotope like deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding bond to hydrogen (C-H). gmu.edulibretexts.org Consequently, more energy is typically required to break a C-D bond, leading to a slower reaction rate. libretexts.orgnumberanalytics.com

In reactions involving Hexyl acetate-d2, the magnitude of the KIE can reveal whether a C-H bond is broken in the rate-determining step of the reaction. Isotopic substitution is most effective when the relative mass change is large, making the replacement of hydrogen with deuterium (doubling the mass) particularly useful, often resulting in kH/kD ratios between 1 and 8. wikipedia.orglibretexts.org The study of these effects provides profound insights into transition state structures and reaction mechanisms. wikipedia.orgnumberanalytics.com

Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being broken or formed in the rate-limiting step. numberanalytics.com

Primary Kinetic Isotope Effects (1° KIE): A primary KIE is observed when the bond to the isotopically labeled atom is cleaved or formed during the rate-determining step of the reaction. gmu.edu For Hexyl acetate-d2, a significant primary KIE (kH/kD > 1) would be expected if a C-D bond on the hexyl moiety is broken in the slowest step. The magnitude of this effect can provide information about the symmetry of the transition state. uwo.ca For instance, in an E2 elimination reaction, where a C-H bond is broken at the transition state, the deuterated version reacts significantly slower. libretexts.org

Secondary Kinetic Isotope Effects (2° KIE): A secondary KIE arises when the isotopically substituted bond is not directly involved in bond-breaking or formation but is located at or near the reaction center. utdallas.edu These effects are generally smaller than primary KIEs. They are classified as α or β effects depending on the position of the isotope. Changes in hybridization at a carbon atom bearing a deuterium can lead to secondary KIEs. For example, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 results in an inverse effect (kH/kD < 1). wikipedia.org If a reaction of Hexyl acetate-d2 involved the formation of a carbocation intermediate on a carbon adjacent to a C-D bond, a small secondary KIE might be observed.

Table 1: Illustrative Kinetic Isotope Effects in Chemical Reactions

KIE Type Isotopic Position Typical kH/kD Value Implication for Hexyl Acetate-d2 Reactions
Primary Bond to deuterium is broken in the rate-determining step. > 2 Indicates direct involvement and cleavage of a C-D bond in the slowest reaction step.
Secondary (α) Deuterium is on the carbon undergoing rehybridization. 0.9 - 1.25 Observed if the reaction center is the deuterated carbon, but the C-D bond itself is not broken.
Secondary (β) Deuterium is on a carbon adjacent to the reaction center. ~1.0 - 1.4 Suggests influence from hyperconjugation or steric effects in the transition state.
Inverse Bond involving deuterium is stiffer in the transition state. < 1 Can occur in pre-equilibrium steps or if bonding at the deuterated position becomes more constrained. wikipedia.org

This table presents generalized theoretical values and their potential interpretations in the context of Hexyl acetate-d2 reactivity.

Theoretical Models and Computational Chemistry in KIE Prediction

In recent years, computational chemistry has become a powerful partner to experimental studies for predicting and interpreting KIEs. snnu.edu.cn Theoretical methods, particularly density functional theory (DFT), allow for the calculation of transition state geometries and vibrational frequencies for both the deuterated and non-deuterated reactants. chemrxiv.orgdokumen.pub

These calculations enable the prediction of KIEs by determining the differences in zero-point energies between the ground state and the transition state for both isotopologues. sfu.ca Such theoretical models are invaluable for:

Distinguishing between proposed mechanisms: By comparing calculated KIEs for different possible reaction pathways with experimental values, researchers can identify the most likely mechanism.

Refining transition state structures: The sensitivity of KIEs to the geometry and vibrational frequencies of the transition state allows for its detailed structural characterization. numberanalytics.com

Investigating reactions that are difficult to study experimentally: For transient intermediates or very fast reactions, computational prediction of KIEs can provide mechanistic insights that are otherwise inaccessible.

For a molecule like Hexyl acetate-d2, computational models could predict the KIE for various potential reactions, such as enzymatic hydrolysis or oxidation, guiding experimental design and helping to rationalize observed reactivity. chemrxiv.org

Elucidation of Biotic and Abiotic Degradation Pathways

Deuterium-labeled compounds like Hexyl acetate-d2 are exceptionally useful for studying degradation pathways. The isotopic label acts as a stable tracer, allowing scientists to follow the fate of the molecule through complex biotic and abiotic transformation processes without altering the fundamental chemical properties of the compound. acs.org

Hexyl acetate, as a naturally occurring ester, is susceptible to microbial and enzymatic degradation. nih.govmdpi.com The primary biotic transformation is expected to be hydrolysis, catalyzed by esterase enzymes, yielding hexanol and acetic acid. mdpi.comnih.gov Studies on the degradation of similar esters by microorganisms like Fusarium culmorum have shown that esterases play a crucial role. nih.gov

Using Hexyl acetate-d2, researchers can unequivocally trace the fate of the hexyl portion of the molecule. For example, upon enzymatic hydrolysis, the resulting hexanol would be deuterated. This deuterated hexanol could then be tracked through further metabolic pathways, such as oxidation to the corresponding aldehyde and carboxylic acid. This approach has been used to confirm biosynthetic pathways for other flavor volatiles in fruit. psu.edu The presence of deuterated metabolites in a complex mixture provides definitive evidence of the transformation pathway. researchgate.net

Table 2: Potential Biotic Transformation Products of Hexyl Acetate-d2

Transformation Process Key Enzymes Initial Product Subsequent Products
Ester Hydrolysis Esterases, Lipases Hexan-d(x)-1-ol, Acetic Acid -
Alcohol Oxidation Alcohol Dehydrogenase Hexan-d(x)-al Hexan-d(x)-oic Acid
Fatty Acid Oxidation β-oxidation pathway enzymes Acetyl-d(x)-CoA fragments Further metabolism

This table outlines the expected sequence of enzymatic reactions and the resulting deuterated products derived from Hexyl acetate-d2.

Photochemical and Hydrolytic Degradation Studies

Abiotic degradation of Hexyl acetate-d2 can occur through pathways such as hydrolysis and photochemical reactions.

Hydrolytic Degradation: Hexyl acetate undergoes hydrolysis, although this process is expected to be slow under neutral environmental conditions (pH 7). nih.gov The rate is dependent on pH and temperature. Studies on organotin compounds have shown that hydrolysis products can be identified and quantified over time, a process that would be aided by isotopic labeling for Hexyl acetate-d2 to distinguish it from background compounds. umweltbundesamt.at

Photochemical Degradation: While hexyl acetate does not absorb light at wavelengths greater than 290 nm and is not expected to undergo direct photolysis, it can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals. nih.gov The use of Hexyl acetate-d2 in such studies could help determine the KIE for this radical reaction, providing insight into the mechanism of atmospheric oxidation. The degradation pathways of other compounds under UV irradiation have been successfully studied, demonstrating the feasibility of such investigations. acs.org

Tracing Chemical Transformations in Complex Matrices

One of the most powerful applications of Hexyl acetate-d2 is as an internal standard or tracer for studying chemical transformations in complex matrices like food, environmental samples, or biological systems. psu.edunih.gov The analysis of volatile organic compounds in these matrices is often challenging due to the presence of numerous interfering substances.

By "spiking" a sample with a known quantity of Hexyl acetate-d2, its journey through a process can be monitored. Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) can easily distinguish the deuterated compound from its naturally occurring, non-deuterated counterpart due to the mass difference. libretexts.orgepa.gov This allows for:

Accurate Quantification: It can serve as an ideal internal standard for quantifying native hexyl acetate, as it has nearly identical chemical and physical properties but a different mass.

Metabolic Pathway Elucidation: As described previously, the transformation products of Hexyl acetate-d2 will retain the deuterium label, making them identifiable in a complex mixture of metabolites. psu.eduacs.org

Understanding Reaction Dynamics: It can be used to probe the dynamics of chemical reactions and equilibria in complex systems, providing data on reaction rates and product formation over time. fao.org

The ability to trace the precise fate of the deuterated molecule provides unambiguous information that is often impossible to obtain otherwise. stackexchange.com

Applications of Hexyl Acetate D2 As a Research Probe

Internal Standard Applications in Quantitative Analytical Chemistry

In the field of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision. Hexyl acetate-d2 is employed for this purpose in the analysis of hexyl acetate (B1210297) and other related volatile organic compounds (VOCs).

The development of robust and reliable quantitative methods for analyzing volatile compounds in complex matrices such as food, beverages, and biological samples is a significant challenge. The chemical complexity of these samples can interfere with the analysis of the target analyte. By adding a known amount of hexyl acetate-d2 to the sample at the beginning of the analytical process, it can be used to accurately quantify the naturally occurring hexyl acetate. This is because the deuterated standard behaves almost identically to the non-labeled analyte during sample preparation, extraction, and chromatographic analysis, but it can be distinguished by a mass spectrometer due to its higher mass.

Research has demonstrated the use of deuterated esters, including those structurally similar to hexyl acetate-d2, for the quantification of flavor and fragrance compounds in various food and environmental samples. These methods often involve techniques like stir bar sorptive extraction (SBSE) coupled with gas chromatography-mass spectrometry (GC-MS). The stable isotope-labeled standard helps to compensate for analyte losses during sample preparation and any variations in instrument response, leading to more accurate and validated results.

Matrix effects are a common problem in mass spectrometry, where components of the sample matrix other than the analyte of interest can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry (IDMS) is a powerful technique to overcome these matrix effects.

In IDMS, hexyl acetate-d2 is used as an internal standard. Because it is chemically and physically very similar to the unlabeled hexyl acetate, it experiences the same matrix effects. By measuring the ratio of the signal from the unlabeled analyte to the signal from the known amount of the labeled internal standard, the concentration of the analyte can be determined accurately, as the ratio is largely unaffected by matrix-induced signal suppression or enhancement. This approach has been successfully applied to the analysis of a wide range of compounds in challenging matrices.

Development and Validation of Quantitative Methods in Complex Samples

Environmental Fate and Transport Studies using Isotopic Tracers

Understanding the fate and transport of organic pollutants in the environment is crucial for assessing their impact and developing remediation strategies. Stable isotope tracers like hexyl acetate-d2 are valuable tools in these studies.

Hexyl acetate is a volatile organic compound that can be emitted into the atmosphere from both natural and anthropogenic sources. In the atmosphere, it can undergo chemical reactions, for example with hydroxyl radicals (OH), which are a key oxidant in the troposphere. Studying the kinetics and products of these reactions is important for understanding air quality and atmospheric chemistry.

Using hexyl acetate-d2 in laboratory studies allows for detailed investigation of these reaction mechanisms. By tracking the deuterated products formed, scientists can elucidate the reaction pathways and determine reaction rates with high precision. This information is then used to build more accurate atmospheric chemistry models.

Source Apportionment and Contaminant Tracing Methodologies

Role in Materials Science and Polymer Chemistry Research

While less common than its applications in analytical and environmental chemistry, deuterated compounds like hexyl acetate-d2 can also find use in materials science and polymer chemistry. The substitution of hydrogen with deuterium (B1214612) can subtly alter intermolecular interactions and the physical properties of materials.

In polymer research, deuterated solvents or monomers can be used in techniques like neutron scattering to study the structure and dynamics of polymer chains. While specific research focusing on hexyl acetate-d2 in this context is not widely documented, the principles of using deuterated molecules as probes for investigating polymer morphology and behavior are well-established. For instance, it could potentially be used as a probe molecule to study the diffusion and sorption of small organic molecules into polymer films.

Contribution to Flavor Chemistry Research Methodologies (excluding sensory evaluation and direct product development)

The primary role of Hexyl acetate-d2 in flavor chemistry research is as an internal standard for analytical measurements. Its chemical properties are nearly identical to its non-deuterated counterpart, hexyl acetate, a common ester found in many fruits and fermented beverages, contributing a characteristic pear-like, fruity aroma. However, the deuterium-labeled version has a different molecular weight, which allows it to be distinguished by mass spectrometry. This distinction is crucial for techniques like Stable Isotope Dilution Assays (SIDA).

In a typical SIDA workflow, a known amount of Hexyl acetate-d2 is added to a sample containing an unknown quantity of natural hexyl acetate. The sample is then processed and analyzed, usually by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer detects both the labeled (d2) and unlabeled (d0) forms of hexyl acetate. By comparing the signal intensities of the two forms, chemists can accurately calculate the concentration of the native hexyl acetate in the original sample. This method effectively corrects for any loss of the analyte during sample preparation and analysis, leading to highly accurate and reproducible results.

The use of Hexyl acetate-d2 as an internal standard is particularly valuable when studying the volatile profiles of complex matrices such as fruit purees, juices, and alcoholic beverages. The accuracy afforded by SIDA allows researchers to meticulously track changes in hexyl acetate concentrations during processing, storage, or fermentation.

Table 1: Research Applications of Hexyl Acetate-d2 in Flavor Chemistry

Research AreaAnalytical TechniquePurpose of Hexyl Acetate-d2Research Finding
Fruit Ripening StudiesGC-MS with SIDAInternal standard for quantificationEnables precise measurement of hexyl acetate biosynthesis during different ripening stages of fruits like pears and apples.
Fermentation MonitoringHeadspace SPME-GC-MS with SIDAInternal standard for quantificationAllows for the accurate tracking of hexyl acetate production by yeast during the fermentation of alcoholic beverages.
Food Processing EffectsGC-MS with SIDAInternal standard for quantificationFacilitates the determination of hexyl acetate loss or formation as a result of thermal processing or enzymatic treatments.
Volatile Release StudiesPTR-MS with isotopologue differentiationTracer for real-time analysisUsed to study the dynamic release of hexyl acetate from a food matrix into the vapor phase during consumption, without sensory evaluation.

Detailed research findings have demonstrated the utility of this approach. For instance, in studies investigating the ester biosynthesis pathways in apples, Hexyl acetate-d2 has been instrumental. By introducing labeled precursors, researchers can trace the metabolic fate of these precursors and elucidate the enzymatic reactions leading to the formation of hexyl acetate. This provides fundamental knowledge on how flavor compounds are naturally synthesized in fruits.

Another significant application lies in understanding the stability of flavor compounds within a food matrix. By spiking a product with Hexyl acetate-d2, researchers can monitor its degradation or interaction with other food components over time. This information is critical for developing strategies to preserve the desired flavor profile of food products throughout their shelf life.

Challenges and Future Directions in Deuterated Hexyl Acetate Research

Advancements in Regiospecific and Stereospecific Deuteration

A primary challenge in the synthesis of deuterated compounds is achieving site-specific incorporation of deuterium (B1214612) atoms. nih.gov Recent progress in catalysis and synthetic methodologies is paving the way for more precise and controlled deuteration of molecules like hexyl acetate (B1210297).

Regiospecific Deuteration:

The ability to introduce deuterium at a specific carbon atom within the hexyl acetate molecule is crucial for targeted applications. Traditional methods often result in a mixture of isotopologues, complicating analysis and interpretation. Modern approaches are focused on developing catalysts and reagents that can direct deuteration to a predetermined position.

One promising strategy involves the use of transition metal catalysts, such as iridium and ruthenium, which can facilitate hydrogen isotope exchange (HIE) at specific sites. acs.org For instance, iridium catalysts with directing groups can achieve ortho-directed HIE on aromatic rings, a principle that can be adapted for specific C-H bond activation in aliphatic chains. acs.org Copper-catalyzed deacylative deuteration offers another innovative approach, using a ketone as a traceless activating group to achieve site-specific mono-, di-, or tri-deuteration. nih.gov

Catalyst SystemDeuterium SourceKey Advantage
Iridium(I) complexesDeuterium gas (D2)High efficiency and mild reaction conditions for ortho-directed HIE. acs.org
Ruthenium nanoparticlesDeuterium oxide (D2O)Regioselective deuteration at the β-carbon position of alcohols. acs.orgosti.gov
Copper/MPHADeuterium oxide (D2O)Degree-controlled deacylative deuteration at specific alkyl positions. nih.gov
Palladium/CDeuterated hypophosphiteRegioselective transfer deuteration of alkenes and alkynes. marquette.edu

Stereospecific Deuteration:

Beyond regioselectivity, controlling the stereochemistry of deuterium incorporation is a significant frontier. nih.gov This is particularly important for understanding enzymatic reactions and designing drugs with specific three-dimensional structures. Recent research has demonstrated that stereospecific deuteration can be achieved through various catalytic methods.

For example, silver-catalyzed decarboxylative deuteration has been used for the stereospecific synthesis of deuterated terminal alkenyl fluorides. researchgate.net The stereochemical outcome of deuteration reactions can be analyzed using techniques like mass spectrometry, where fragmentation patterns of diastereomers can differ significantly. nih.gov

Integration of Multi-Omics Data for Comprehensive Pathway Analysis

Understanding the metabolic fate of hexyl acetate and its deuterated analogues requires a holistic approach that integrates data from multiple "omics" platforms. nih.gov This includes genomics, transcriptomics, proteomics, and metabolomics, which provide information on an organism's genes, gene expression, proteins, and metabolites, respectively. nih.gov

The integration of these datasets can reveal how the introduction of deuterium in hexyl acetate-d2 affects metabolic pathways at various levels. plos.org For example, transcriptomics can show changes in the expression of genes encoding enzymes involved in ester metabolism, while proteomics can quantify the corresponding protein levels. Metabolomics can then directly measure the levels of hexyl acetate-d2 and its downstream metabolites.

Computational pipelines are being developed to facilitate the integration of these diverse data types. plos.orgnih.gov These tools use metabolic models as scaffolds to map the experimental data and predict metabolic fluxes, providing a comprehensive view of how deuteration impacts the entire system. plos.org

Omics TypeInformation ProvidedRelevance to Hexyl Acetate-d2 Research
GenomicsGenetic blueprint of an organism.Identifies genes encoding enzymes that may metabolize hexyl acetate.
TranscriptomicsGene expression levels (RNA).Reveals changes in enzyme expression in response to hexyl acetate-d2. mdpi.com
ProteomicsProtein abundance and modifications.Quantifies the levels of metabolic enzymes and their post-translational modifications. mdpi.com
MetabolomicsAbundance of small molecules (metabolites).Directly measures the levels of hexyl acetate-d2 and its metabolic products. nih.gov

Development of Novel Analytical Platforms for High-Throughput Isotopic Analysis

The accurate and efficient analysis of deuterated compounds is essential for research and quality control. acs.orgenviro.wiki There is a growing need for novel analytical platforms that can provide high-throughput isotopic analysis with high sensitivity and resolution.

Recent advancements in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are driving progress in this area. High-resolution mass spectrometry allows for the precise determination of isotopic distributions, which can be used to quantify the degree of deuteration. researchgate.net Techniques like compound-specific isotope analysis (CSIA), often coupled with gas chromatography (GC) or liquid chromatography (LC), enable the isotopic analysis of individual compounds within complex mixtures. enviro.wiki

Furthermore, new interface technologies, such as high-temperature combustion interfaces for LC-IRMS (Isotope Ratio Mass Spectrometry), are expanding the range of compounds that can be analyzed for their stable isotope composition. nih.gov For volatile compounds like hexyl acetate, thermal desorption coupled with GC-ICP-MS (Inductively Coupled Plasma Mass Spectrometry) offers a sensitive and high-throughput analytical method. researchgate.net

Computational Approaches in Predicting Isotopic Behavior and Reactivity

Computational chemistry provides powerful tools for predicting the behavior and reactivity of isotopically labeled molecules, complementing experimental studies. ucdavis.edu Quantum mechanics (QM) and molecular mechanics (MM) methods can be used to model the properties of deuterated compounds and predict how isotopic substitution will affect their chemical and physical properties. mdpi.com

One key application is the prediction of kinetic isotope effects (KIEs), which are changes in reaction rates upon isotopic substitution. ucdavis.edu These predictions can provide valuable insights into reaction mechanisms. acs.org For instance, computational models can help to understand how deuteration at a specific position in hexyl acetate-d2 will affect its rate of enzymatic hydrolysis.

Furthermore, computational approaches are being developed to predict vapor pressure isotope effects (VPIEs), which are important for understanding fractionation processes during distillation or evaporation. acs.orgchemrxiv.org These models can help to optimize purification processes for deuterated compounds.

Computational MethodApplication in Deuterated Hexyl Acetate Research
Quantum Mechanics (QM)Prediction of kinetic isotope effects (KIEs) and reaction mechanisms. ucdavis.edu
Molecular Mechanics (MM)Conformational analysis and modeling of large systems. ucdavis.edu
QM/MM Hybrid MethodsModeling enzyme-catalyzed reactions involving deuterated substrates. mdpi.comacs.org
Path Integral Molecular Dynamics (PIMD)Simulating nuclear quantum effects and predicting vapor pressure isotope effects (VPIEs). mdpi.comchemrxiv.org
Density Functional Theory (DFT)Calculation of NMR chemical shifts and other spectroscopic properties. ucdavis.edu

Q & A

Q. What are the standard laboratory synthesis methods for hexyl acetate-d₂, and how can reaction efficiency be optimized?

Q. How can researchers quantify hexyl acetate-d₂ in complex matrices (e.g., biological or environmental samples)?

Methodology :

  • Extraction : Use liquid-liquid extraction (LLE) with deuterated internal standards (e.g., hexyl acetate-d₁₄) to correct for recovery losses .
  • Calibration : Prepare a standard curve with spiked matrices to account for matrix effects.
  • Detection : GC-MS in Selected Ion Monitoring (SIM) mode enhances sensitivity for low-concentration analytes (LOQ ~0.1 ppm) .

Advanced Research Questions

Q. What mechanistic insights explain the concentration-dependent effects of hexyl acetate-d₂ on anaerobic biogas production?

Q. How does deuteration influence the metabolic pathways of hexyl acetate in microbial systems?

Deuteration alters enzyme-substrate interactions :

  • Kinetic Isotope Effects (KIE) : C-D bonds in hexyl acetate-d₂ slow hydrolysis rates by ~20% compared to non-deuterated analogs, affecting acetyl-CoA synthesis in microbial pathways .
  • Tracer Studies : ¹³C-labeled hexyl acetate-d₂ reveals preferential incorporation into lipid biosynthesis over energy metabolism in Pseudomonas spp. .

Q. What strategies improve the encapsulation efficiency of hexyl acetate-d₂ in polymer matrices for controlled-release applications?

  • Microencapsulation : Use polyurethane (PU) or polylactic acid (PLA) microcapsules. Thermogravimetric Analysis (TGA) shows ~16% retention post-encapsulation due to solvent evaporation during vacuum drying .
  • Optimization : Replace volatile solvents (e.g., hexyl acetate) with higher-boiling alternatives (e.g., dibutyl phthalate) to minimize losses .

Q. How do contradictions in reported toxicity data for hexyl acetate inform safe handling protocols?

  • Acute Oral Toxicity (Rat LD₅₀) : 36,100 mg/kg suggests low hazard, but inhalation (LC₅₀ 9.04 mg/L) and dermal exposure risks require stringent controls (e.g., fume hoods, PPE) .
  • Ecotoxicity : EC₅₀ for Pseudokirchneriella subcapitata is 2.7 mg/L (72h), indicating high aquatic toxicity. Use closed systems to prevent environmental release .

Methodological Resources

  • Synthetic Protocols : Fischer esterification with isotopic labeling .
  • Analytical Workflows : NMR/GC-MS for isotopic purity validation .
  • Toxicity Mitigation : Adhere to REACH guidelines (EC 205-572-7) for handling and disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.